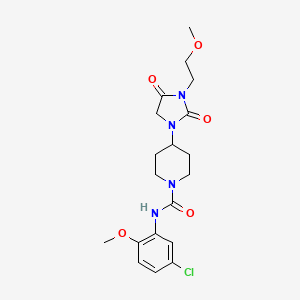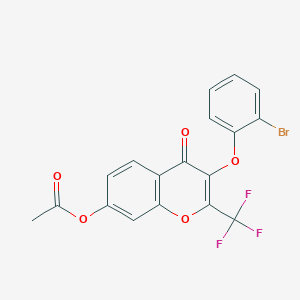![molecular formula C15H15BrClNO3S B3009391 2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide CAS No. 2249192-95-6](/img/structure/B3009391.png)
2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromine, chlorine, and methoxy group attached to a benzene ring. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound is likely to undergo a variety of chemical reactions due to the presence of the bromine and chlorine atoms, which are good leaving groups, and the methoxy group, which can act as a nucleophile. It may also participate in catalytic reactions due to the presence of the benzene ring.Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. It is likely to be soluble in organic solvents and insoluble in water.Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound has been studied for its potential in the synthesis and structural characterization of various molecular structures. One study focused on the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting the role of active groups like pyridine, benzenesulfonyl, and bromine atom in the formation of small molecular antagonists used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Photophysical and Photochemical Properties
The compound's derivatives have been explored for their photophysical and photochemical properties. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them useful in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Anticancer Properties
Research has also been conducted on the anticancer properties of certain derivatives of the compound. A study on (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide revealed its potential in this area (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Enzymatic Assays and Antioxidant Effect
The compound has been evaluated for its inhibitory effect against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant effect through assays like DPPH and nitric oxide free radical scavenging (M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021).
Fluorescent Complex Formation with Zn(II)
Some derivatives of the compound have been studied for their ability to form fluorescent complexes with Zn(II), which is significant in the development of specific fluorophores (M. Kimber, Jason P. Geue, S. Lincoln, A. Ward, E. Tiekink, 2003).
Synthesis of Palladium Complexes
The compound has been used in the synthesis of phosphine-sulfonamide-derived palladium complexes, demonstrating its utility in catalyst design for ethylene oligomerization (Nilesh R. Mote, S. Gaikwad, Kishor V. Khopade, R. Gonnade, Samir H. Chikkali, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S/c1-10-7-13(16)15(8-14(10)17)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSBYVUROVRXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B3009308.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)
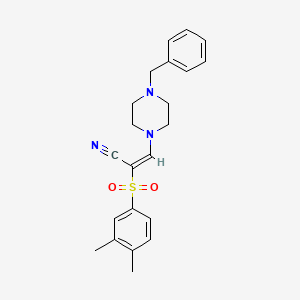
![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)

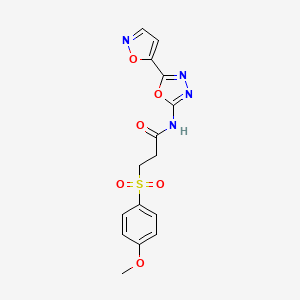
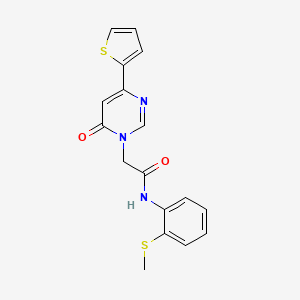

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

